Cas no 3034-10-4 (4H-1-Benzopyran-4-one,2-(4-chlorophenyl)-2,3-dihydro-)
3034-10-4 structure
Product Name:4H-1-Benzopyran-4-one,2-(4-chlorophenyl)-2,3-dihydro-
Numero CAS:3034-10-4
MF:C15H11ClO2
MW:258.699643373489
CID:310826
PubChem ID:242065
Update Time:2025-04-19
4H-1-Benzopyran-4-one,2-(4-chlorophenyl)-2,3-dihydro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-1-Benzopyran-4-one,2-(4-chlorophenyl)-2,3-dihydro-
- 2-(4'-chlorophenyl)-2,3-dihydro-4H-chromen-4-one
- 2-(4-chlorophenyl)-2,3-dihydro-4H-chromen-4-one
- 2-(4-chlorophenyl)-2,3-dihydrochromen-4-one
- 2-(4-chlorophenyl)-4-chromanone
- 2-(4-CHLOROPHENYL)CHROMAN-4-ONE
- 2,3-dihydro-2-(4-chlorophenyl)-4H-1-benzopyran-4-one
- 2,3-dihydro-2-(4-chlorophenyl)chromen-4-one
- 4'-chloroflavanone
- NSC 50190
- CHEMBL482791
- EU-0019351
- SR-01000533114-1
- 4H-1-Benzopyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-
- SCHEMBL11049080
- NCI60_004209
- SR-01000533114
- A836588
- 4'-chloro flavanone
- NSC50190
- Oprea1_441212
- 3034-10-4
- NSC-50190
- 2-(4-chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-one
- WPHGNXFETYBHNT-UHFFFAOYSA-N
-
- Inchi: 1S/C15H11ClO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,15H,9H2
- Chiave InChI: WPHGNXFETYBHNT-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)C1CC(C2C=CC=CC=2O1)=O
Proprietà calcolate
- Massa esatta: 258.04483
- Massa monoisotopica: 258.045
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 1
- Complessità: 310
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.8
- Superficie polare topologica: 26.3Ų
Proprietà sperimentali
- Densità: 1.293±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 185-187 ºC
- Punto di ebollizione: 411.9°Cat760mmHg
- Punto di infiammabilità: 172.9°C
- Indice di rifrazione: 1.611
- Solubilità: Insuluble (2.5E-3 g/L) (25 ºC),
- PSA: 26.3
- LogP: 4.04650
4H-1-Benzopyran-4-one,2-(4-chlorophenyl)-2,3-dihydro- Letteratura correlata
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
3034-10-4 (4H-1-Benzopyran-4-one,2-(4-chlorophenyl)-2,3-dihydro-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso